molecular formula C13H7Cl4N B3372230 Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- CAS No. 88450-65-1

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-

Cat. No.: B3372230
CAS No.: 88450-65-1
M. Wt: 319 g/mol
InChI Key: RRFPPNUZXMNIBU-UHFFFAOYSA-N
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Description

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- is an organic compound with the molecular formula C13H8Cl4N. It is a derivative of benzenamine (aniline) where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is bonded to a 2,4-dichlorophenylmethylene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- typically involves the reaction of 2,4-dichloroaniline with 2,4-dichlorobenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming a Schiff base. The general reaction can be represented as follows:

2,4-dichloroaniline+2,4-dichlorobenzaldehydeBenzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-+H2O\text{2,4-dichloroaniline} + \text{2,4-dichlorobenzaldehyde} \rightarrow \text{Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-} + \text{H}_2\text{O} 2,4-dichloroaniline+2,4-dichlorobenzaldehyde→Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The purification process may involve recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A precursor in the synthesis of the compound.

    2,4-Dichlorobenzaldehyde: Another precursor used in the synthesis.

    Schiff Bases: Compounds with similar structures formed by the condensation of aniline derivatives with aldehydes.

Uniqueness

Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]- is unique due to its specific substitution pattern and the presence of both aniline and benzaldehyde moieties. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

N,1-bis(2,4-dichlorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4N/c14-9-2-1-8(11(16)5-9)7-18-13-4-3-10(15)6-12(13)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFPPNUZXMNIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405314
Record name Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88450-65-1
Record name Benzenamine, 2,4-dichloro-N-[(2,4-dichlorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-N-(2,4-DICHLOROBENZYLIDENE)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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